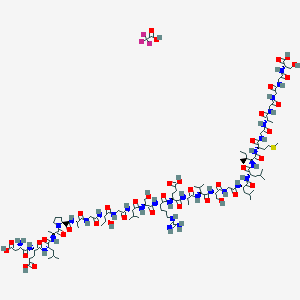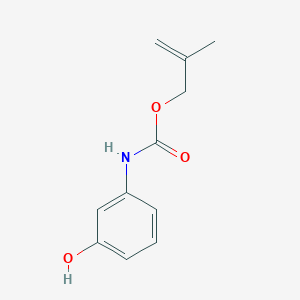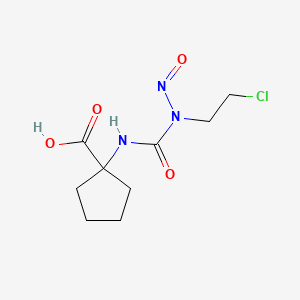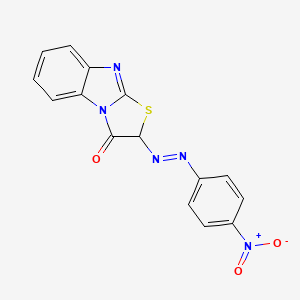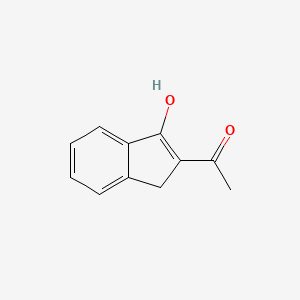
Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)-: is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, featuring a carbazole moiety and a chloroethyl group, imparts specific chemical and physical properties that make it of interest to researchers and industry professionals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)- typically involves the reaction of carbazole with chloroethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve the following steps:
Preparation of Carbazole Derivative: Carbazole is reacted with a suitable reagent to introduce the chloroethyl group.
Formation of Urea Derivative: The intermediate product is then reacted with isocyanate to form the final urea derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control the reaction parameters and improve efficiency.
Purification Techniques: Such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)-: can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The carbazole moiety can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine may yield a new urea derivative with different functional groups.
Aplicaciones Científicas De Investigación
Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)-:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Used in the development of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)- exerts its effects depends on its interaction with molecular targets. The chloroethyl group may facilitate binding to specific enzymes or receptors, while the carbazole moiety may interact with other molecular structures. Detailed studies are required to elucidate the exact pathways involved.
Comparación Con Compuestos Similares
Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)-: can be compared with other urea derivatives and carbazole-containing compounds:
Similar Compounds: Urea derivatives with different substituents, carbazole derivatives with various functional groups.
Uniqueness: The combination of the carbazole moiety and the chloroethyl group imparts unique properties, such as specific reactivity and potential biological activity.
Conclusion
Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)-: is a compound of significant interest due to its unique structure and potential applications
Propiedades
Número CAS |
102434-43-5 |
|---|---|
Fórmula molecular |
C15H14ClN3O |
Peso molecular |
287.74 g/mol |
Nombre IUPAC |
1-carbazol-9-yl-3-(2-chloroethyl)urea |
InChI |
InChI=1S/C15H14ClN3O/c16-9-10-17-15(20)18-19-13-7-3-1-5-11(13)12-6-2-4-8-14(12)19/h1-8H,9-10H2,(H2,17,18,20) |
Clave InChI |
YMEFUGLZZYZKBE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3N2NC(=O)NCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




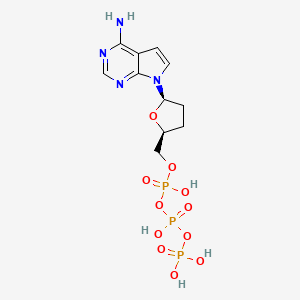
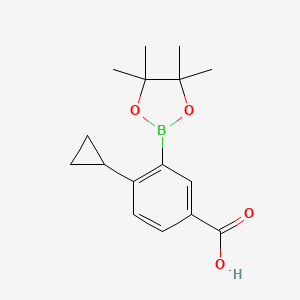
![2-Methoxy-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12813204.png)
